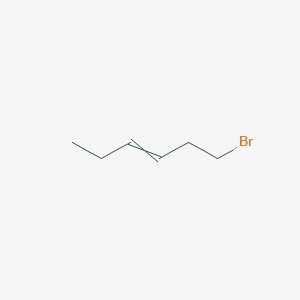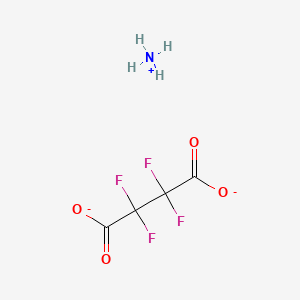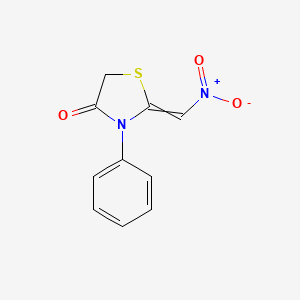
3-Methyl-2Z-hexenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2Z-hexenoic acid is an unsaturated short-chain fatty acid with the molecular formula C7H12O2. It is known for its distinctive odor and is a significant component of human axillary (underarm) sweat. This compound is often studied in the context of body odor and its biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2Z-hexenoic acid typically involves the use of various organic synthesis techniques. One common method is the aldol condensation of acetaldehyde with isobutyraldehyde, followed by dehydration to form the desired unsaturated acid. The reaction conditions often include the use of strong bases like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-2Z-hexenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alcohols for esterification, amines for amidation
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Saturated hexanoic acid
Substitution: Esters, amides, anhydrides
Wissenschaftliche Forschungsanwendungen
3-Methyl-2Z-hexenoic acid has several scientific research applications:
Chemistry: Used as a model compound in studies of unsaturated fatty acids and their reactivity.
Biology: Investigated for its role in human body odor and its interaction with skin microbiota.
Medicine: Studied for its potential as a biomarker for certain metabolic disorders and diseases.
Industry: Utilized in the fragrance industry for its distinctive odor profile.
Wirkmechanismus
The mechanism by which 3-Methyl-2Z-hexenoic acid exerts its effects is primarily through its interaction with skin bacteria. The compound is secreted by apocrine glands and, upon bacterial fermentation, produces the characteristic body odor. The molecular targets include various enzymes involved in fatty acid metabolism and bacterial fermentation pathways.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-2-hexenoic acid (E-isomer): Similar structure but different geometric configuration.
3-Hydroxy-3-methylhexanoic acid: Another body odor-related compound with a hydroxyl group.
2-Methyl-3-hexenoic acid: A positional isomer with the double bond at a different location.
Uniqueness: 3-Methyl-2Z-hexenoic acid is unique due to its specific geometric configuration (Z-isomer) and its significant role in human body odor. Its distinct odor profile and interaction with skin bacteria make it a compound of interest in both scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
54068-86-9 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(Z)-3-methylhex-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5- |
InChI-Schlüssel |
NTWSIWWJPQHFTO-WAYWQWQTSA-N |
Isomerische SMILES |
CCC/C(=C\C(=O)O)/C |
Kanonische SMILES |
CCCC(=CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}phenol](/img/structure/B11725940.png)


![2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11725951.png)
![8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725953.png)
![[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea](/img/structure/B11725960.png)
![2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11725965.png)

![2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725988.png)

![5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11725997.png)



